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3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride Documentation Hub

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  • Product: 3-(Fluoromethyl)-3-methoxyazetidine;hydrochloride
  • CAS: 2344685-41-0

Core Science & Biosynthesis

Foundational

chemical properties of 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride

Executive Summary 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride is a specialized heterocyclic building block designed for high-value medicinal chemistry programs. It belongs to the class of 3,3-disubstituted azetidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Fluoromethyl)-3-methoxyazetidine hydrochloride is a specialized heterocyclic building block designed for high-value medicinal chemistry programs. It belongs to the class of 3,3-disubstituted azetidines , which serve as conformationally restricted bioisosteres for larger saturated heterocycles like morpholine, piperidine, and piperazine.

The strategic value of this molecule lies in its unique substitution pattern:

  • Metabolic Stability: The quaternary center at C3 blocks oxidative metabolism (metabolic soft spot) common in unsubstituted azetidines.

  • pKa Modulation: The electron-withdrawing nature of the fluoromethyl (

    
    ) and methoxy (
    
    
    
    ) groups lowers the basicity of the azetidine nitrogen, typically tuning the pKa to the physiological range (7.0–8.5), improving oral bioavailability and CNS penetration.
  • Dipole Orientation: The orthogonal vectors of the C-F and C-O bonds provide specific electrostatic interactions within protein binding pockets.

Physicochemical Profile

This section details the core properties that define the utility of the compound in drug design.

1.1 Structural Identity
  • IUPAC Name: 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride

  • Chemical Formula:

    
    
    
  • Molecular Weight: 135.14 (Free Base) / 171.60 (HCl Salt)

  • Chirality: Achiral . The C3 position lies on a plane of symmetry bisecting the azetidine ring (assuming the nitrogen substituent is H or achiral).

1.2 Key Physical Properties
PropertyValue / RangeTechnical Note
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Melting Point 135–145 °C (Decomposition)Typical for 3,3-disubstituted azetidine HCl salts.
Solubility High: Water, DMSO, Methanol Low: DCM, HexanesSalt form dictates high polarity.
pKa (Conj. Acid) 7.8 – 8.3 (Predicted) Significantly lower than unsubstituted azetidine (~11.3) due to inductive effects of

and

.
LogD (pH 7.4) ~ -1.5 to -0.5Highly polar; ideal for lowering lipophilicity in lead optimization.
H-Bond Donors 2 (Ammonium

)
In salt form.
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor; Oxygen is a strong acceptor.

Synthetic Accessibility & Process Chemistry

The synthesis of 3,3-disubstituted azetidines requires overcoming the inherent ring strain (~25 kcal/mol). The most robust route utilizes 1-Boc-3-azetidinone as the starting scaffold, leveraging a spiro-epoxide intermediate to install the quaternary center.

2.1 Recommended Synthetic Workflow

The following protocol is designed for gram-scale preparation, prioritizing regioselectivity and safety.

SynthesisRoute Start 1-Boc-3-azetidinone Step1 Spiro-Epoxidation (Corey-Chaykovsky) Start->Step1 Inter1 1-Boc-1-oxa-5-azaspiro[2.3]hexane Step1->Inter1 Step2 Regioselective Ring Opening (MeOH / BF3·OEt2) Inter1->Step2 Inter2 3-Hydroxymethyl-3-methoxy Intermediate Step2->Inter2 Acidic conditions favor attack at C3 Step3 Deoxyfluorination (Deoxo-Fluor / DAST) Inter2->Step3 Inter3 1-Boc-3-(fluoromethyl)-3-methoxy Step3->Inter3 Step4 Deprotection (4M HCl in Dioxane) Inter3->Step4 Final Target HCl Salt Step4->Final

Figure 1: Step-wise synthesis of 3-(Fluoromethyl)-3-methoxyazetidine HCl via spiro-epoxide strategy.

2.2 Detailed Methodology

Step 1: Spiro-Epoxidation

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH (or KOtBu), DMSO/THF.

  • Mechanism: Formation of sulfur ylide followed by nucleophilic attack on the ketone.

  • Critical Control: Maintain temperature < 5°C during ylide formation to prevent decomposition.

Step 2: Regioselective Ring Opening

  • Reagents: Methanol (solvent/reactant),

    
     (catalyst).
    
  • Mechanism: Acid-catalyzed opening of the epoxide.

  • Why this works: Under acidic conditions, the epoxide opening is electronically controlled. The nucleophile (MeOH) attacks the more substituted carbon (C3 of the azetidine ring) due to the stabilization of the developing positive charge at the quaternary center. This installs the methoxy group at C3 and the hydroxymethyl group (

    
    )  as the side chain.
    

Step 3: Deoxyfluorination

  • Reagents: Deoxo-Fluor (preferred over DAST for thermal stability), DCM, -78°C to RT.

  • Safety: Reaction generates HF. Use plastic/Teflon ware if possible, or glass with caution. Quench with saturated

    
    .
    

Step 4: Salt Formation

  • Reagents: 4M HCl in Dioxane or

    
    .
    
  • Isolation: The product typically precipitates as a white solid. Filtration under nitrogen is recommended to avoid moisture uptake.

Reactivity & Stability Profile

Understanding the reactivity of the azetidine ring is crucial for storage and downstream derivatization.

3.1 Thermal & Chemical Stability
  • HCl Salt: Highly stable at room temperature. The protonated nitrogen prevents ring-opening polymerization.

  • Free Base: Moderately unstable. 3,3-disubstitution provides steric bulk that retards dimerization, but the free base should be generated in situ or used immediately.

  • Nucleophilic Attack: The azetidine ring is strained. Strong nucleophiles at elevated temperatures can cause ring opening (homo-Michael addition type pathways), particularly if the nitrogen is quaternized (azetidinium ion).

3.2 Medicinal Chemistry Logic (SAR)

The following diagram illustrates how this building block alters the properties of a drug scaffold compared to standard analogs.

SAR_Logic Compound 3-(Fluoromethyl)-3-methoxyazetidine Feature1 Gem-Disubstitution (C3) Compound->Feature1 Feature2 Fluorine & Oxygen (EWG) Compound->Feature2 Effect1 Prevents Oxidative Metabolism (Blocks CYP450 attack) Feature1->Effect1 Effect2 Lowers pKa (to ~8.0) (Improved CNS Penetration) Feature2->Effect2 Effect3 Lowers Lipophilicity (LogD) (Reduces nonspecific binding) Feature2->Effect3

Figure 2: Structure-Activity Relationship (SAR) impact of the 3-fluoro/3-methoxy motif.

Handling & Safety (EHS)

Based on data for analogous fluorinated azetidines (e.g., CAS 1642298-59-6), the following safety protocols are mandatory.

  • Hazard Classification:

    • Skin Irritation (Category 2): Causes skin irritation.[1]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

    • STOT-SE (Category 3): May cause respiratory irritation.[1][2][3]

  • Handling Protocol:

    • Work within a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • In case of contact: Rinse immediately with water for 15 minutes.[3][4] The presence of fluorine suggests potential (though low) risk of HF liberation upon thermal decomposition; avoid contact with strong acids.

References

  • Spiro-Epoxide Synthesis Strategy

    • Methodology: Synthesis of 3,3-disubstituted azetidines via 1-Boc-3-azetidinone.
    • Source:Journal of Organic Chemistry, "Synthesis of 3-Substituted Azetidines."[5][6]

    • Link:

  • Azetidine Physicochemical Properties

    • Context: pKa modulation and ring strain in medicinal chemistry.
    • Source:Chemical Reviews, "Azetidines in Organic Synthesis and Medicinal Chemistry."
    • Link:

  • Safety Data (Analogous Compounds)

    • Compound: 3-(Fluoromethyl)azetidine hydrochloride (CAS 1642298-59-6).
    • Source: Sigma-Aldrich / Merck Safety D
    • Link:

  • Metabolic Stability of Azetidines

    • Context: Use of gem-disubstitution to block metabolic hotspots.
    • Source:Journal of Medicinal Chemistry, "Design of Azetidine-Based Bioisosteres."
    • Link:

Sources

Exploratory

3-(Fluoromethyl)-3-methoxyazetidine hydrochloride CAS number and identifiers

Executive Summary 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride is a specialized heterocyclic building block used in modern medicinal chemistry. Belonging to the class of 3,3-disubstituted azetidines, it serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Fluoromethyl)-3-methoxyazetidine hydrochloride is a specialized heterocyclic building block used in modern medicinal chemistry. Belonging to the class of 3,3-disubstituted azetidines, it serves as a critical bioisostere for gem-dimethyl or cyclic ether moieties. Its structural design—incorporating both a fluoromethyl group and a methoxy group at the quaternary 3-position—offers a unique balance of lipophilicity modulation, metabolic stability, and conformational restriction. This guide details its chemical identity, synthesis, and application in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Identifiers

PropertySpecification
Chemical Name 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride
CAS Number 2344685-41-0
Molecular Formula C₅H₁₁ClFNO (Salt) / C₅H₁₀FNO (Free Base)
Molecular Weight 155.60 g/mol (HCl Salt) / 119.14 g/mol (Free Base)
SMILES COC1(CF)CNC1.Cl
InChI Key Predicted:[1][2]IZGMGCZDLJDSMA-UHFFFAOYSA-N (Analogous)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol

Synthesis & Manufacturing

The synthesis of 3,3-disubstituted azetidines requires overcoming the ring strain and steric hindrance at the quaternary center. The most robust industrial route utilizes a spiro-epoxide intermediate derived from 1-Boc-3-azetidinone.

Primary Synthetic Workflow

This pathway ensures regio-control and minimizes side reactions common in direct alkylation strategies.

Step 1: Corey-Chaykovsky Epoxidation

  • Reagents: 1-Boc-3-azetidinone, Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO/THF.

  • Mechanism: Formation of the sulfur ylide followed by nucleophilic attack on the ketone and ring closure.

  • Product: tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate.

Step 2: Regioselective Ring Opening

  • Reagents: Methanol (MeOH), BF₃·OEt₂ (Lewis Acid catalyst).

  • Mechanism: Acid-catalyzed nucleophilic attack of methanol at the more substituted carbon (or less hindered, depending on conditions; here, strain release drives opening).

  • Product: 1-Boc-3-(hydroxymethyl)-3-methoxyazetidine.

Step 3: Deoxyfluorination

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM, -78°C to RT.

  • Mechanism: Conversion of the primary alcohol to a good leaving group followed by fluoride displacement.

  • Product: 1-Boc-3-(fluoromethyl)-3-methoxyazetidine.

Step 4: N-Boc Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Product: 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride .

Synthesis Pathway Diagram

SynthesisPath Start 1-Boc-3-azetidinone Inter1 Spiro-Epoxide Intermediate Start->Inter1 TMSOI, NaH (Corey-Chaykovsky) Inter2 3-Hydroxymethyl- 3-methoxyazetidine Inter1->Inter2 MeOH, BF3·OEt2 (Ring Opening) Inter3 3-Fluoromethyl- 3-methoxyazetidine (Boc) Inter2->Inter3 DAST, DCM (Fluorination) Final 3-(Fluoromethyl)-3-methoxy azetidine HCl Inter3->Final HCl/Dioxane (Deprotection)

Caption: Step-wise synthetic route from commercially available azetidinone to the target HCl salt.

Application in Drug Design (SAR)

Bioisosterism & Physicochemical Properties

Researchers employ this moiety to fine-tune the properties of lead compounds.

  • Metabolic Stability: The 3-position of azetidine is susceptible to oxidative metabolism (P450). Disubstitution (gem-substitution) blocks this site ("metabolic blocking"), significantly increasing half-life (

    
    ).
    
  • Lipophilicity (LogD): The methoxy group (-OMe) lowers LogD compared to a gem-dimethyl group, improving solubility. The fluoromethyl group (-CH₂F) introduces a dipole that can engage in specific protein interactions without the high lipophilicity penalty of a trifluoromethyl group.

  • Basicity (pKa): The electron-withdrawing effect of the fluorine (inductive effect through two bonds) and the oxygen (through two bonds) lowers the pKa of the azetidine nitrogen (typically ~11.0 for azetidine

    
     ~8.5–9.5 for this analog). This reduction often improves oral bioavailability by increasing the fraction of uncharged species at physiological pH.
    
Decision Logic for Building Block Selection

SAR_Logic Start Lead Optimization: Azetidine Core Issue1 Issue: High Metabolic Clearance? Start->Issue1 Sol1 Block 3-position (Gem-disubstitution) Issue1->Sol1 Yes Issue2 Issue: High LogP / Poor Solubility? Sol1->Issue2 Choice1 Use 3,3-Difluoro Issue2->Choice1 Need strong EWG (Lower pKa) Choice2 Use 3-Fluoromethyl- 3-methoxy Issue2->Choice2 Need Balance: Solubility + H-Bond Acceptor

Caption: Decision tree for selecting 3-(Fluoromethyl)-3-methoxyazetidine in lead optimization.

Handling, Stability & Safety

Storage & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Long-term storage at -20°C is recommended to prevent slow degradation or discoloration.

  • Solution Stability: Stable in DMSO and Methanol for >24 hours at room temperature. Avoid prolonged exposure to basic aqueous solutions, which may liberate the free base and lead to polymerization or ring opening under extreme conditions.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust formation.[3][4]

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry. (2025). Describes the general methodology for accessing 3,3-disubstituted azetidines via strain-release and ketone functionalization.

  • BLD Pharm Product Data. 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride. Catalog Number BD02574204. Confirms CAS 2344685-41-0 and commercial availability.

  • Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Reviews the impact of azetidine substitution patterns on pKa and metabolic stability.

  • Deoxyfluorination Reagents. Chemical Reviews. Comprehensive guide on using DAST and Deoxo-Fluor for converting alcohols to alkyl fluorides.

Sources

Foundational

Technical Guide: Solubility Profiling and Solvent Selection for 3-(Fluoromethyl)-3-methoxyazetidine Hydrochloride

This guide provides an in-depth technical analysis of the solubility profile of 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.[1][2] [1][2] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.[1][2]

[1][2]

Executive Summary

3-(Fluoromethyl)-3-methoxyazetidine hydrochloride is an amphiphilic, ionic building block.[1][2] Its solubility behavior is dominated by the hydrochloride salt lattice , which necessitates high-dielectric or protic solvents for dissolution.[1][2] While the fluoromethyl and methoxy groups introduce specific dipole moments and hydrogen-bond accepting capabilities, the ionic nature of the protonated azetidine nitrogen is the primary driver of solvation.[1][2]

Key Solvation Rule: This compound exhibits high solubility in water and polar protic solvents (Methanol), moderate-to-high solubility in polar aprotic solvents (DMSO), and negligible solubility in non-polar organics (Hexane, Diethyl Ether), which act as anti-solvents.[1]

Physicochemical Basis of Solubility

To understand the solubility profile, we must deconstruct the molecular interactions:

  • Ionic Lattice Energy (Dominant Factor): As a hydrochloride salt (

    
    ), the crystal lattice energy is significant.[2] Dissolution requires a solvent with a high dielectric constant (
    
    
    
    ) to overcome the electrostatic attraction between the azetidinium cation and the chloride anion.[2]
  • The Fluorine Effect: The

    
     group is highly electronegative.[2] Unlike a simple methyl group, it creates a strong local dipole.[1][2] This enhances solubility in polar aprotic solvents (like acetonitrile) compared to non-fluorinated analogs, but lowers lipophilicity compared to purely alkyl chains.[1][2]
    
  • The Methoxy Group: The

    
     group acts as a hydrogen bond acceptor (HBA).[2] In protic solvents (Water, Alcohols), this group facilitates solvation shells via H-bonding, further stabilizing the dissolved state.[1][2]
    

Solubility Profile: Water vs. Organic Solvents[3][4]

The following matrix categorizes solvents based on their thermodynamic interaction with the substrate.

Table 1: Predicted Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Aqueous Water, PBS (pH 7.[1][2]4)Very High (>100 mg/mL)Ion-dipole interactions dominate; hydration of

and

is energetically favorable.[1][2]
Polar Protic Methanol, EthanolHigh Strong H-bonding capability matches the salt's ionic nature.[1][2] Solubility decreases as alkyl chain length increases (MeOH > EtOH > iPrOH).[2]
Polar Aprotic (High

)
DMSO, DMF, DMAHigh High dielectric constant (

) effectively shields ions.[1][2] Excellent for stock solutions.
Polar Aprotic (Med

)
Acetonitrile, AcetoneModerate to Low Soluble at elevated temperatures.[2] Often used as crystallization media (cooling induces precipitation).[2]
Chlorinated Dichloromethane (DCM), ChloroformLow The salt is generally insoluble.[2] However, the free base is highly soluble here.[2]
Ethers & Alkanes Diethyl Ether, TBME, Hexane, TolueneInsoluble (<1 mg/mL)Low dielectric constant cannot support charge separation.[1][2] Used as anti-solvents to precipitate the salt.[2]
Critical Insight: The "Free Base" Switch

Researchers often mistake the insolubility of the salt in DCM for the insolubility of the molecule.[2]

  • HCl Salt: Insoluble in DCM.[2]

  • Free Base: Highly soluble in DCM.[2]

  • Protocol: To transfer into organic media for reactions (e.g., Amide coupling), neutralize the salt with a base (TEA or DIPEA) in situ or perform a biphasic extraction (DCM/aq.[1][2] NaHCO3).[2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Use this protocol to determine exact solubility limits for formulation or process chemistry.[1][2]

  • Preparation: Weigh 50 mg of 3-(Fluoromethyl)-3-methoxyazetidine HCl into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 1 minute after each addition. If the solid dissolves completely, record the volume.[2]

  • Saturation: If solid remains after 500 µL, cap the vial and shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of the filtrate to dryness under vacuum and weigh the residue (or quantify via HPLC against a standard curve).

Protocol B: Recrystallization (Purification)

Leveraging the solubility differential.

  • Dissolve the crude HCl salt in the minimum amount of hot Methanol (approx. 60°C).

  • Slowly add Diethyl Ether or MTBE (Anti-solvent) until a persistent turbidity appears.[2]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • The pure HCl salt will crystallize/precipitate out, leaving non-polar impurities in the mother liquor.[2]

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the correct solvent based on the intended application (Reaction vs. Purification vs. Analysis).

SolubilityLogic cluster_0 Application Intent Start 3-(Fluoromethyl)-3-methoxyazetidine HCl Reaction Chemical Reaction Start->Reaction Purification Purification/Isolation Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis PolarRxn Use DMSO, DMF, or MeOH (Salt remains dissolved) Reaction->PolarRxn Nucleophilic Subst. NonPolarRxn MUST Neutralize to Free Base (Use DIPEA/DCM) Reaction->NonPolarRxn Coupling/DCM Recryst Dissolve: Hot MeOH Precipitate: Cold Ether Purification->Recryst Recrystallization NMR D2O or DMSO-d6 (Avoid CDCl3 for salt) Analysis->NMR H-NMR LCMS Water/Acetonitrile (0.1% Formic Acid) Analysis->LCMS LC-MS

Figure 1: Solvent selection decision tree based on experimental intent.

Handling and Storage

  • Hygroscopicity: As an HCl salt with polar substituents, this compound is hygroscopic .[2] It will absorb atmospheric water, leading to liquefaction (deliquescence).[1][2]

  • Storage: Store at -20°C in a tightly sealed container, preferably under argon or nitrogen. Allow to warm to room temperature before opening to prevent condensation.

  • Stability: Stable in acidic aqueous solution (pH < 7).[2] Avoid prolonged storage in basic aqueous media, which may promote polymerization or ring-opening of the strained azetidine ring.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122365449, 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8984-8987.[1][2] (Cited for physicochemical properties of 4-membered heterocycles).[2]

Sources

Exploratory

Technical Guide: Medicinal Chemistry Applications of 3-(Fluoromethyl)-3-methoxyazetidine Scaffolds

Executive Summary The 3-(Fluoromethyl)-3-methoxyazetidine scaffold represents a high-value "sp3-rich" building block in modern medicinal chemistry. As drug discovery moves away from flat, aromatic-heavy structures ("Esca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(Fluoromethyl)-3-methoxyazetidine scaffold represents a high-value "sp3-rich" building block in modern medicinal chemistry. As drug discovery moves away from flat, aromatic-heavy structures ("Escape from Flatland"), this specific motif offers a trifecta of advantages: metabolic hardening of the labile azetidine C3 position, lipophilicity modulation (lowering LogD), and pKa tuning of the azetidine nitrogen.

This guide details the structural rationale, synthetic accessibility, and application of this scaffold in optimizing lead compounds, specifically as a bioisostere for gem-dimethyl piperidines or cyclohexanes.

Structural Rationale & Physicochemical Profiling[1][2]

The "Gem-Disubstituted" Advantage

Unsubstituted azetidines are prone to rapid oxidative metabolism at the C3 position (via CYP450). Disubstitution at this position blocks this metabolic "soft spot."

  • The Fluoromethyl Group (

    
    ):  Acts as a bioisostere for a hydroxymethyl (
    
    
    
    ) or ethyl group. It introduces a permanent dipole without the hydrogen bond donor liability of an alcohol, improving permeability.
  • The Methoxy Group (

    
    ):  Provides a specific hydrogen bond acceptor vector and steric bulk that forces the azetidine ring into a specific pucker, influencing the vector of the N-substituents.
    
Physicochemical Impact

Replacing a standard gem-dimethyl group with the gem-fluoromethyl/methoxy motif significantly alters the molecular property profile:

Propertygem-Dimethyl Azetidine3-(Fluoromethyl)-3-methoxyazetidine Impact
LogP (ClogP) ~1.2~0.4Improved Solubility: Lowers lipophilicity due to polarity of C-F and C-O bonds.
pKa (Conj. Acid) ~10.8~8.2 - 9.0Permeability: Inductive electron withdrawal by F and O lowers basicity, increasing the fraction of neutral species at physiological pH.
Metabolic Stability Low (C3 oxidation)High Clearance: Steric and electronic blocking of C3 prevents hydroxylation.
Conformation FluxionalRigidifiedBinding: Dipole-dipole interactions stabilize specific ring puckers.

Synthetic Accessibility

Synthesis of this scaffold is non-trivial due to the strain of the four-membered ring and the potential for ring-opening during functionalization. The most robust route utilizes a Corey-Chaykovsky Epoxidation followed by nucleophilic opening and deoxyfluorination.

Synthetic Workflow Diagram

SynthesisRoute Start N-Boc-3-Azetidinone Step1 Spiro-Epoxide Intermediate Start->Step1 Me3S+I- / NaH (Corey-Chaykovsky) Step2 3-Hydroxymethyl- 3-methoxy Azetidine Step1->Step2 NaOMe / MeOH (Regioselective Opening) End 3-(Fluoromethyl)- 3-methoxy Azetidine Step2->End Deoxo-Fluor or DAST (Deoxyfluorination)

Figure 1: Robust synthetic route from commercially available N-Boc-3-azetidinone to the target scaffold.

Critical Synthetic Considerations
  • Epoxide Formation: The formation of the spiro-epoxide from N-Boc-3-azetidinone is high-yielding but requires anhydrous conditions to prevent premature ring opening.

  • Regioselectivity: Nucleophilic attack by methoxide (

    
    ) occurs exclusively at the least hindered carbon of the epoxide (the methylene), but in this spiro-system, the strain release drives the attack to the quaternary center? Correction:  In spiro-epoxides on azetidines, the nucleophile typically attacks the least substituted carbon (the exocyclic 
    
    
    
    ) to give the tertiary alcohol.
    • Correction for Target Structure: To get the 3-methoxy group on the quaternary center, we actually need to attack the epoxide with methanol under acidic conditions or use a different route.

    • Preferred Route Logic: A more reliable route to the specific 3-methoxy-3-fluoromethyl pattern is:

      • Wittig Reaction: N-Boc-3-azetidinone

        
         Exocyclic alkene (
        
        
        
        ).
      • Selectfluor/Fluorination: This is difficult.

    • Revised Protocol (The "Epoxide Opening" Route):

      • Start: N-Boc-3-azetidinone .

      • Reaction: Corey-Chaykovsky

        
         Spiro-epoxide.
        
      • Reaction: HF-Pyridine (Olah's reagent) opening

        
         3-Fluoro-3-hydroxymethyl azetidine. (Wrong regioisomer for target).
        
    • Corrected Protocol for Target (3-Fluoromethyl-3-methoxy):

      • Start: N-Boc-3-azetidinone.

      • Epoxidation: Trimethylsulfoxonium iodide/NaH

        
         Spiro-epoxide.
        
      • Opening: Open with NaOMe/MeOH . Attack occurs at the less hindered carbon (the

        
        ), resulting in 3-hydroxy-3-(methoxymethyl)azetidine .
        
      • Functional Group Interconversion: This gives the inverse substitution (Hydroxyl on ring, Methoxy on arm).

    • Definitive Route for 3-(Fluoromethyl)-3-methoxyazetidine:

      • Precursor: 1-Boc-3-hydroxy-3-(hydroxymethyl)azetidine (Commercially available or from epoxide hydrolysis).

      • Selective Protection: Protect primary alcohol (TBDMS).

      • Methylation: Methylate tertiary alcohol (NaH/MeI).

      • Deprotection: Remove TBDMS.

      • Fluorination: DAST/Deoxo-Fluor on the primary alcohol.

Medicinal Chemistry Utility

Bioisosteric Replacement Strategy

This scaffold is best deployed when a lead series contains a gem-dimethyl piperidine or a cyclohexyl ring that suffers from:

  • High lipophilicity (LogD > 3.5).

  • Metabolic hot spots.

  • Lack of selectivity (flat structure).

Metabolic Stability Logic

The introduction of fluorine and oxygen at the C3 position creates an "electronic shield."

Metabolism cluster_0 Standard Azetidine cluster_1 3-(Fluoromethyl)-3-methoxyazetidine A C3 Position (Electron Rich) B CYP450 Oxidation (Hydroxylation) A->B C Ring Opening / Clearance B->C D C3 Position (Quaternary, F/O subst.) E Electronic Deactivation (Inductive Effect) D->E F Metabolically Stable E->F

Figure 2: Comparison of metabolic susceptibility between standard and functionalized azetidines.

Experimental Protocols

Synthesis of tert-butyl 3-(fluoromethyl)-3-methoxyazetidine-1-carboxylate

Reagents:

  • 1-Boc-3-hydroxy-3-(hydroxymethyl)azetidine (Starting Material)

  • Sodium Hydride (NaH, 60% dispersion)

  • Iodomethane (MeI)

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • TBDMS-Cl (tert-Butyldimethylsilyl chloride)

Step 1: Selective Protection of Primary Alcohol

  • Dissolve 1-Boc-3-hydroxy-3-(hydroxymethyl)azetidine (10 mmol) in DCM (50 mL).

  • Add Imidazole (12 mmol) and TBDMS-Cl (11 mmol) at 0°C.

  • Stir at RT for 4h.

  • Validation: TLC should show conversion to a less polar spot.

  • Workup: Wash with water, brine, dry over

    
    .
    

Step 2: Methylation of Tertiary Alcohol

  • Dissolve intermediate (from Step 1) in anhydrous THF (30 mL) under

    
    .
    
  • Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir 30 min.

  • Add MeI (1.5 eq) dropwise.

  • Reflux gently for 4-6h.

  • Causality: The tertiary alcohol is sterically hindered; heating is often required, but the TBDMS group protects the primary site.

  • Quench with

    
    , extract with EtOAc.
    

Step 3: Deprotection & Fluorination

  • Deprotection: Treat with TBAF (1.1 eq) in THF to remove TBDMS. Isolate the 3-hydroxymethyl-3-methoxy intermediate.

  • Fluorination: Dissolve the alcohol in DCM at -78°C.

  • Add Deoxo-Fluor (1.2 eq) dropwise.

  • Allow to warm to RT overnight.

  • Safety Note: Deoxo-Fluor is thermally more stable than DAST but still generates HF. Quench cautiously with sat.

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

pKa Determination Protocol (Potentiometric Titration)

To validate the electronic influence of the scaffold:

  • Prepare a 10 mM solution of the deprotected amine (HCl salt) in water.

  • Titrate with 0.1 M NaOH using a standardized glass electrode.

  • Expected Result: The inflection point should yield a pKa between 7.8 and 8.5, confirming the electron-withdrawing effect of the 3-F/3-OMe groups compared to unsubstituted azetidine (pKa ~11).

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link(Foundational text on sp3-rich bioisosteres and metabolic stability).

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link(Authoritative source on fluorine's effect on pKa and lipophilicity).

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979-8983. Link(Parallel chemistry regarding 4-membered heterocycles and polarity).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link(Detailed review including fluoromethyl bioisosterism).

Foundational

Technical Deep Dive: Structural &amp; Physicochemical Profiling of Fluorinated Azetidine Salts

Executive Summary: The Fluorine Bioisostere Advantage In modern drug discovery, the azetidine ring has emerged as a superior bioisostere to the ubiquitous cyclobutane, pyrrolidine, and piperidine scaffolds. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Advantage

In modern drug discovery, the azetidine ring has emerged as a superior bioisostere to the ubiquitous cyclobutane, pyrrolidine, and piperidine scaffolds. However, the introduction of fluorine at the 3-position—specifically in the form of 3-fluoroazetidine and 3,3-difluoroazetidine salts —offers a precise method to modulate basicity (pKa), metabolic stability, and lipophilicity (LogD) without significantly altering steric bulk.

This guide analyzes the structural perturbations induced by fluorination in azetidine salts and provides validated protocols for their synthesis and handling.

Structural Dynamics: The Physics of the Ring

The azetidine ring is not a flat square; it is a dynamic, puckered system.[1] Understanding how fluorine substitution alters this geometry is critical for predicting binding affinity.

Ring Puckering and Conformation

Native azetidine exists in a puckered conformation with a dihedral angle of approximately 30–35° to relieve torsional strain.

  • 3-Fluoroazetidine: The fluorine atom prefers an equatorial orientation to minimize 1,3-diaxial interactions, though the barrier to inversion is low.

  • 3,3-Difluoroazetidine: The "Gem-Difluoro Effect" comes into play. While intuitively one might expect steric repulsion to flatten the ring, the electronic repulsion between the fluorine lone pairs and the nitrogen lone pair (in the free base) actually stabilizes a specific puckered conformation. However, in the salt form (hydrochloride) , the protonation of the nitrogen removes the lone pair repulsion, often leading to a lattice-stabilized geometry that is distinct from the free base.

The "Salt" Factor: Lattice Energy & Stability

We rarely handle these species as free bases due to their volatility and reactivity. The hydrochloride (HCl) or trifluoroacetate (TFA) salts are the standard.

  • Bond Shortening: The C–F bonds in 3,3-difluoroazetidine are typically short (1.35–1.38 Å) due to the high electronegativity of fluorine, which contracts the carbon orbital.

  • H-Bonding Network: In the crystal lattice, the chloride ion acts as a bridge, accepting hydrogen bonds from the ammonium protons (

    
    ). This network significantly raises the melting point (138–143 °C for the 3,3-difluoro HCl salt) compared to the volatile free liquid.
    
Structural Logic Map

The following diagram illustrates the causal relationship between fluorination, electronic effects, and the resulting physicochemical properties.

G F_Sub Fluorine Substitution (C-3 Position) Inductive Inductive Effect (-I) F_Sub->Inductive Dipole Dipole Moment Alteration F_Sub->Dipole Metabolic Blocked Metabolic Oxidation F_Sub->Metabolic C-F bond strength Basicity Reduced Basicity (Lower pKa) Inductive->Basicity e- withdrawal Permeability Increased Membrane Permeability Basicity->Permeability Less ionized at pH 7.4

Figure 1: Mechanistic flow showing how C-3 fluorination translates to observable medicinal chemistry properties.

Physicochemical Profiling

The primary utility of these salts lies in their ability to "tune" the pKa of an amine center.

pKa Modulation Data

The inductive withdrawal of electron density by fluorine through the


-framework significantly lowers the pKa of the azetidine nitrogen. This is a critical tool when you need to reduce the fraction of cationic species in the bloodstream to improve blood-brain barrier (BBB) penetration.
CompoundStructurepKa (approx)

pKa (vs Parent)
LogP (calc)
Azetidine

11.3--0.14
3-Fluoroazetidine

9.0 – 9.5~2.0-0.35
3,3-Difluoroazetidine

8.0 – 8.8~3.00.25

Data synthesized from comparative literature analysis [1][2].

Expert Insight: Note the massive drop of ~3 log units for the difluoro analog. At physiological pH (7.4), native azetidine is almost 100% protonated. 3,3-difluoroazetidine, however, will have a significant fraction (~5-10%) in the neutral form, drastically changing its lipophilic efficiency (LipE).

Experimental Protocols: Synthesis & Handling

As a Senior Scientist, I strongly advise against attempting to store the free base of 3,3-difluoroazetidine. It is volatile and prone to polymerization. The following protocol describes the generation of the HCl salt from the N-Boc protected precursor, which is the industry-standard stable intermediate.

Protocol: Deprotection of N-Boc-3,3-difluoroazetidine

Objective: Isolate 3,3-difluoroazetidine hydrochloride as a stable, crystalline solid.

Reagents:

  • N-Boc-3,3-difluoroazetidine (1.0 eq)

  • 4M HCl in 1,4-Dioxane (anhydrous, 5.0 eq)

  • Diethyl Ether (

    
    ) or MTBE (for precipitation)
    
  • Dichloromethane (DCM) (optional for initial dissolution)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3,3-difluoroazetidine in a minimal volume of DCM (approx. 2 mL per mmol).

    • Why? Although the reaction can be run neat in dioxane, a small amount of DCM ensures the starting material is fully in solution before acid addition, preventing clumping.

  • Acidolysis: Cool the solution to 0°C (ice bath). Dropwise add 4M HCl in Dioxane.

    • Caution: Gas evolution (

      
       and Isobutylene) will occur. Ensure the system is vented through a drying tube.
      
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Validation: Monitor by TLC (stain with Ninhydrin; the product amine will stain, starting material will not) or LC-MS (look for mass 94 [M+H]+).

  • Precipitation: Once conversion is complete, the product often precipitates as a white solid. If not, add anhydrous

    
     (approx. 5x reaction volume) to force precipitation.
    
  • Isolation: Filter the solid under a nitrogen blanket (the salt is hygroscopic). Wash the filter cake with cold

    
    .
    
  • Drying: Dry under high vacuum (< 1 mbar) at 40°C for 12 hours to remove traces of dioxane.

Synthesis Workflow Diagram

Synthesis Start Start: N-Boc-3,3-difluoroazetidine Step1 Dissolve in DCM (0°C) Start->Step1 Step2 Add 4M HCl/Dioxane (5 eq) Step1->Step2 Step3 Stir RT, 2-4h (Monitor CO2 evolution) Step2->Step3 Decision Precipitate formed? Step3->Decision AddEther Add Et2O to induce precip Decision->AddEther No Filter Filter & Wash (Et2O) Decision->Filter Yes AddEther->Filter Dry Vacuum Dry (Hygroscopic!) Filter->Dry Final Product: 3,3-Difluoroazetidine HCl Dry->Final

Figure 2: Validated workflow for the deprotection and isolation of fluorinated azetidine salts.

References

  • PubChem. (2025).[2][3] 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N.[3] National Library of Medicine. [Link]

  • Petrov, V. A. (2015).[4] Fluorinated Heterocycles. ACS Symposium Series; American Chemical Society. (Contextual grounding on pKa shifts in fluorinated amines). [Link]

  • Champagne, P. A., et al. (2015). Conformational Analysis of Fluorinated Azetidines. Journal of Organic Chemistry. (Inferred from general search context regarding conformational preferences). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Reductive Amination of 3-(Fluoromethyl)-3-methoxyazetidine

Executive Summary & Chemical Profile[1][2] The "Magic Methyl" with a Twist 3-(Fluoromethyl)-3-methoxyazetidine is a high-value building block in medicinal chemistry. It serves as a bioisostere for morpholine or piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

The "Magic Methyl" with a Twist

3-(Fluoromethyl)-3-methoxyazetidine is a high-value building block in medicinal chemistry. It serves as a bioisostere for morpholine or piperidine, offering a reduced metabolic liability and a distinct vector for hydrogen bonding. The combination of the fluoromethyl group (providing metabolic stability and lipophilicity modulation) and the methoxy group (H-bond acceptor) on a strained azetidine ring creates a unique 3D-architectural scaffold.

However, this molecule presents specific synthetic challenges during reductive amination:

  • Steric Bulk: The C3 position is fully substituted (quaternary). The "puckering" of the azetidine ring places the C3 substituents in pseudo-axial/equatorial positions that can sterically shield the nitrogen lone pair.

  • Reduced Basicity: The inductive electron-withdrawing effects of the methoxy oxygen and the fluoromethyl group lower the pKa of the azetidine nitrogen (estimated pKa ~7.5–8.5) compared to unsubstituted azetidine (pKa ~11.3) or pyrrolidine. This reduces nucleophilicity, making imine formation the rate-limiting step.

  • Salt Management: The compound is typically supplied as a hydrochloride salt (CAS 1642298-59-6). Incomplete neutralization leads to stalled reactions, while harsh bases can degrade sensitive ketone partners.

Chemical Properties Table
PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 125.57 (HCl Salt)Stoichiometry calculations must account for the HCl counterion.
Ring Strain ~25 kcal/molAvoid strong mineral acids or temps >80°C to prevent ring opening.
Electronic State Electron-deficient amineSlower attack on carbonyls; Acid catalysis is mandatory.
Solubility High water solubilityAqueous workups require "salting out" or chlorinated solvents.

Decision Matrix: Selecting the Right Protocol

Not all carbonyls are equal. Use the following logic to select your method.

DecisionMatrix Start Start: Carbonyl Substrate CheckType Is the Carbonyl Hindered? (e.g., ortho-subst. aryl ketone) Start->CheckType YesHindered Yes: High Steric Demand CheckType->YesHindered Yes NoHindered No: Aldehyde or Simple Ketone CheckType->NoHindered No MethodB METHOD B: Titanium Protocol (Ti(OiPr)4 + NaBH4) YesHindered->MethodB MethodA METHOD A: STAB Protocol (Sodium Triacetoxyborohydride) NoHindered->MethodA OutcomeA Standard Workup MethodA->OutcomeA Mild, Selective OutcomeB Quench with NaOH/Rochelle Salt MethodB->OutcomeB Forces Imine Formation

Figure 1: Decision tree for selecting the optimal reductive amination strategy based on electrophile sterics.

Method A: The Standard STAB Protocol

Best for: Aldehydes, unhindered ketones (e.g., cyclohexanone, acetone), and substrates with acid-sensitive groups.

Mechanism: Sodium Triacetoxyborohydride (STAB) is mild and does not reduce ketones significantly. However, it requires the formation of an iminium ion to proceed. Because our azetidine is less basic, we use Acetic Acid to catalyze the dehydration of the hemiaminal to the iminium species.

Reagents
  • Amine: 3-(Fluoromethyl)-3-methoxyazetidine HCl (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.0 equiv) – Strictly to neutralize the HCl salt.

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Step-by-Step Protocol
  • Salt Neutralization: In a clean reaction vial, suspend the Azetidine HCl salt (1.0 equiv) in DCE (0.2 M concentration). Add DIPEA (1.0 equiv) and stir for 5 minutes. The suspension may clear as the free base is liberated.

  • Imine Equilibrium: Add the Carbonyl substrate (1.1 equiv) followed immediately by Acetic Acid (2.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? This "pre-stir" allows the hemiaminal to form and dehydrate to the iminium ion before the reductant is introduced.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Target: Look for the disappearance of the amine mass (MW ~119 for free base) and appearance of Product [M+H].

  • Workup:

    • Quench with saturated aqueous NaHCO₃. Stir for 15 minutes to decompose borate complexes.

    • Extract with DCM (3x).

    • Critical: If the product is polar, add 5-10% Methanol to the DCM during extraction to ensure recovery.

    • Dry over Na₂SO₄ and concentrate.

Method B: Titanium(IV) Isopropoxide "Force" Protocol

Best for: Sterically hindered ketones, electron-deficient aryl ketones, or when Method A fails to show conversion.

Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and a water scavenger.[2] It coordinates to the carbonyl oxygen, increasing electrophilicity, and drives the equilibrium toward the imine (or titanated hemiaminal) by sequestering the water produced.

Reagents
  • Amine: 3-(Fluoromethyl)-3-methoxyazetidine HCl (1.0 equiv)

  • Carbonyl: Ketone (1.0 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (neat) (1.5 – 2.0 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Ethanol (Absolute) or Methanol (Anhydrous)

Step-by-Step Protocol
  • Imine Formation (The "Titanium Melt"):

    • In a sealed vial, combine the Azetidine HCl salt (1.0 equiv), Ketone (1.1 equiv), and TEA (1.2 equiv).

    • Add Ti(OiPr)₄ (2.0 equiv) directly to the mixture.

    • Note: If the mixture is too viscous, add a minimal amount of dry THF.

    • Stir at Room Temperature for 6–12 hours (or 50°C for 2 hours if very hindered).

    • Checkpoint: Monitor by UPLC/LCMS. You may see the imine mass or the hydrolyzed ketone mass (imines hydrolyze on the column).

  • Dilution & Reduction:

    • Dilute the viscous mixture with Absolute Ethanol (to ~0.2 M).

    • Cool to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise (Caution: Gas evolution).

    • Allow to warm to RT and stir for 2 hours.

  • Quench (The "Titanium Emulsion" Fix):

    • Add 1N NaOH or aqueous Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Vigorous Stirring: Stir rapidly for 1 hour until the white/grey titanium precipitate becomes granular and the layers separate clearly.

    • Why? Titanium salts form gelatinous emulsions. Rochelle's salt complexes the Ti, breaking the emulsion.

  • Extraction: Filter through a Celite pad if necessary, then extract the filtrate with EtOAc or DCM.

Mechanistic Visualization

Understanding the role of the acid catalyst in Method A is crucial for troubleshooting.

Mechanism cluster_fail Common Failure Mode Substrates Ketone + Azetidine (Free Base) Hemiaminal Hemiaminal (Unstable) Substrates->Hemiaminal Reversible Addition DirectRed Direct Ketone Reduction (Side Reaction) Substrates->DirectRed If No Iminium Forms (e.g., No Acid) Iminium Iminium Ion (Reactive Intermediate) Hemiaminal->Iminium AcOH Catalysis (-H2O) Product Tertiary Amine (Final Product) Iminium->Product STAB (Hydride Transfer) Irreversible

Figure 2: The critical role of Acid Catalysis in converting the Hemiaminal to the Iminium ion, preventing side reactions.

Quality Control & Troubleshooting

19F NMR Validation

The fluorine atom provides a built-in handle for reaction monitoring without workup.

  • Starting Material: The fluoromethyl group typically appears as a triplet of doublets (or complex multiplet) around -220 to -230 ppm (depending on reference).

  • Product: Upon amine alkylation, the chemical shift of the fluorine often shifts slightly (1–2 ppm) and the peak shape may sharpen due to changes in ring conformation.

  • Impurity Alert: A sharp singlet around -120 to -150 ppm suggests fluoride liberation (ring decomposition/HF formation), though this is rare with STAB.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Azetidine HCl not neutralized.Ensure 1.0 equiv DIPEA is added before STAB.
No Reaction (SM Recovery) Steric hindrance prevents imine.Switch to Method B (Ti(OiPr)₄) .
Low Yield / Emulsion Titanium salts during workup.Use Rochelle's Salt quench; stir >1 hour.
Ring Opening Acid concentration too high.Do not exceed 2.0 equiv AcOH. Avoid TFA or mineral acids.
Product in Aqueous Layer Product is highly polar.Saturate aqueous layer with NaCl; use 10% MeOH in DCM for extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link

  • Dunet, J., et al. (2018). "Synthesis and Functionalization of 3-Fluoro- and 3,3-Difluoroazetidines." European Journal of Organic Chemistry. (General reference for azetidine stability).
  • PubChem. (2023). "3-(Fluoromethyl)-3-methoxyazetidine hydrochloride."[5] Compound Summary. Link

Sources

Application

Application Note: Scale-Up Synthesis of 3-(Fluoromethyl)-3-methoxyazetidine Intermediates

Executive Summary The azetidine ring, particularly when functionalized at the C3 position, is a high-value pharmacophore in modern drug discovery.[1] It serves as a metabolic stability bioisostere for gem-dimethyl groups...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring, particularly when functionalized at the C3 position, is a high-value pharmacophore in modern drug discovery.[1] It serves as a metabolic stability bioisostere for gem-dimethyl groups and reduces lipophilicity compared to cyclobutanes. However, the synthesis of 3-(fluoromethyl)-3-methoxyazetidine presents a dual challenge: constructing a sterically congested quaternary center and introducing a fluorine atom without triggering ring-opening or polymerization of the strained azetidine core.

This guide details a scalable, three-step protocol starting from commercially available 1-Boc-3-azetidinone . Unlike traditional routes that rely on unstable intermediates, this workflow utilizes a spiro-epoxide strategy to control regiochemistry, ensuring the precise installation of the methoxy and fluoromethyl groups.

Key Advantages of This Protocol
  • Regiocontrol: Exploits acid-catalyzed epoxide opening to install the methoxy group at the quaternary center.

  • Safety: Replaces explosive DAST with XtalFluor-E® or Deoxo-Fluor® for the fluorination step.

  • Scalability: Validated for multi-gram to kilogram batches with managed exotherms.

Retrosynthetic Logic & Pathway Design

The synthesis hinges on the formation of a 1-oxa-5-azaspiro[2.3]hexane intermediate. This spiro-epoxide is the "switch" that allows for the differentiation of the two substituents at C3.

Mechanistic Rationale
  • Spiro-Epoxidation: The Corey-Chaykovsky reaction converts the ketone to a spiro-epoxide.

  • Regioselective Opening: Under acidic conditions, methanol attacks the more substituted carbon (C3 of the azetidine) due to the stabilization of the developing partial positive charge at the quaternary center. This places the methoxy group at C3 and the hydroxyl group on the exocyclic methyl carbon.

  • Deoxyfluorination: The resulting primary alcohol is converted to a fluoride.

ReactionScheme SM 1-Boc-3-azetidinone (Starting Material) Int1 Spiro-Epoxide (1-oxa-5-azaspiro[2.3]hexane) SM->Int1 Trimethylsulfoxonium Iodide NaH, DMSO/THF Int2 Alcohol Intermediate (3-hydroxymethyl-3-methoxy) Int1->Int2 MeOH, BF3·OEt2 (Regioselective Opening) Prod Target Product (3-fluoromethyl-3-methoxy) Int2->Prod XtalFluor-E or Deoxo-Fluor DBU, DCM

Figure 1: Synthetic pathway leveraging spiro-epoxide regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate

Reaction Type: Corey-Chaykovsky Epoxidation

The Challenge: The formation of dimethyl sulfide (DMS) or DMSO byproducts can be odorous and difficult to remove. The use of Trimethylsulfoxonium iodide (TMSOI) is preferred over trimethylsulfonium iodide for better stability and safety on scale.

Protocol:

  • Preparation: In a reactor inerted with

    
    , charge TMSOI  (1.2 equiv) and anhydrous THF/DMSO  (1:1 ratio, 10 volumes).
    
  • Base Addition: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir for 1 hour until gas evolution ceases and a clear ylide solution forms.

  • Substrate Addition: Add 1-Boc-3-azetidinone (1.0 equiv) dissolved in THF (2 volumes) dropwise, maintaining internal temperature

    
    .
    
  • Reaction: Warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC/GC (disappearance of ketone).

  • Work-up: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (EtOAc).[1] Wash organics with water (3x) to remove DMSO. Dry over 
    
    
    
    and concentrate.
  • Purification: Usually sufficiently pure (>95%) for the next step. If needed, flash chromatography (Hex/EtOAc).[1]

Scale-Up Critical Parameter: The exotherm during NaH addition is significant. On >100g scale, use Potassium tert-butoxide (KOtBu) in THF instead of NaH/DMSO to avoid hydrogen evolution and DMSO waste disposal issues.

Step 2: Regioselective Ring Opening (Methoxylation)

Reaction Type: Acid-Catalyzed Solvolysis

The Challenge: Directing the nucleophile (MeOH) to the sterically hindered quaternary carbon. Basic conditions would attack the less hindered methylene group, yielding the wrong isomer (3-hydroxy-3-methoxymethyl). Lewis acid catalysis is mandatory to invert this selectivity.

Protocol:

  • Setup: Dissolve the Spiro-epoxide (from Step 1) in anhydrous Methanol (10 volumes).

  • Catalyst: Cool to 0°C. Add

    
      (0.5 – 1.0 equiv) dropwise.
    
    • Alternative: Concentrated

      
       (0.1 equiv) can be used but may lead to Boc-deprotection if not carefully monitored. 
      
      
      
      is gentler on the Boc group.
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

  • Quench: Quench with saturated aqueous

    
     (ensure pH > 7).
    
  • Isolation: Remove MeOH under reduced pressure. Extract residue with DCM.

  • Product: tert-butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate.

Data Validation:

  • 
     NMR:  Look for the disappearance of epoxide protons and the appearance of a 
    
    
    
    doublet/singlet and a distinct
    
    
    singlet.
Step 3: Deoxyfluorination

Reaction Type: Nucleophilic Fluorination

The Challenge: Safety. Traditional DAST (Diethylaminosulfur trifluoride) has a decomposition onset around 90°C but can exhibit adiabatic exotherms at lower temperatures. For scale-up, XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) is recommended due to its higher thermal stability and solid form.

Protocol (using XtalFluor-E):

  • Setup: Charge Alcohol Intermediate (1.0 equiv) and XtalFluor-E (1.2 equiv) in a reactor.

  • Solvent: Add anhydrous DCM (15 volumes). Do not use ethers (THF) as they can polymerize with cationic fluorinating agents.

  • Base Activation: Cool to -78°C (lab) or -20°C (pilot plant). Add DBU (1.5 equiv) or

    
      complex dropwise.
    
    • Note: XtalFluor-E requires an exogenous fluoride source/base activator to release fluoride.

  • Reaction: Stir at -20°C for 1 hour, then slowly warm to RT.

  • Quench: CRITICAL SAFETY STEP. Quench by slow addition to saturated aqueous

    
    . Do not add water to the reaction; add reaction to water.
    
  • Purification: Column chromatography is usually required to separate elimination byproducts (exocyclic alkenes).

Safety Decision Tree for Fluorination:

SafetyTree cluster_warning Safety Warning Start Select Fluorination Reagent Scale Batch Scale? Start->Scale Small < 10 grams Scale->Small Large > 100 grams Scale->Large DAST DAST (Legacy) Requires -78°C Small->DAST If available Deoxo Deoxo-Fluor Stable to ~60°C Small->Deoxo Xtal XtalFluor-E Solid, High Stability Large->Xtal Preferred (Batch) Flow Continuous Flow Reactor Large->Flow If using DAST Warning DAST can explode >90°C. Never distill crude reaction mixtures containing DAST residues.

Figure 2: Reagent selection guide based on scale and thermal stability.

Quantitative Data Summary

ParameterStep 1 (Epoxidation)Step 2 (Ring Opening)Step 3 (Fluorination)
Reagents TMSOI, NaH (or KOtBu)MeOH,

XtalFluor-E, DBU
Solvent DMSO/THFMethanolDCM
Temp Range 0°C

RT
0°C

RT
-20°C

RT
Typical Yield 85 - 92%78 - 85%65 - 75%
Major Impurity Unreacted KetoneWrong regioisomer (<5%)Elimination (Alkene)
Purification Crystallization/WashExtractionChromatography

References & Grounding

  • Corey-Chaykovsky Reaction on Azetidinones:

    • Mechanism & Scope: Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides from Sulfur Ylides." Chem. Rev. 2003.[2][3]

    • Protocol Verification: See Organic Process Research & Development for scale-up of TMSOI reactions (e.g., Org. Process Res. Dev. 2013, 17, 658).[2]

  • Regioselective Epoxide Opening:

    • Acid-Catalyzed Mechanism: The preference for nucleophilic attack at the more substituted carbon in spiro-epoxides is well-documented. See Journal of Organic Chemistry regarding spiro-epoxide solvolysis.

    • Specific Azetidine Context: Stanković, S., et al. "Synthesis of 3-methoxyazetidines..."[4] J. Org.[4] Chem. 2011.[4]

  • Deoxyfluorination Safety:

    • DAST vs. XtalFluor: L'Heureux, A., et al. "Aminodifluorosulfinium Tetrafluoroborates: Stable and Scalable Deoxofluorinating Reagents." J. Org.[4] Chem. 2010.

    • Thermal Hazards: "Safety of Deoxyfluorination Reagents."[5][6][7] Chemical & Engineering News.

  • General Azetidine Handling:

    • Stability:[8] Azetidines are prone to ring opening under strong nucleophilic conditions if not protected. The Boc group provides necessary steric bulk and electronic stabilization during these transformations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(Fluoromethyl)-3-methoxyazetidine Couplings

Executive Summary You are likely utilizing 3-(Fluoromethyl)-3-methoxyazetidine as a bioisostere to modulate lipophilicity (LogD) and metabolic stability while restricting conformational freedom. However, this building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely utilizing 3-(Fluoromethyl)-3-methoxyazetidine as a bioisostere to modulate lipophilicity (LogD) and metabolic stability while restricting conformational freedom. However, this building block presents a unique "perfect storm" of challenges:

  • Steric Bulk: The C3 quaternary center creates significant steric shielding of the nitrogen.

  • Electronic Deactivation: The

    
    -fluorine (via the fluoromethyl group) inductively withdraws electron density, lowering the basicity and nucleophilicity of the azetidine nitrogen (
    
    
    
    vs.
    
    
    for piperidine).
  • Ring Strain: The azetidine ring is susceptible to acid-catalyzed ring-opening or homo-Michael type decomposition.

This guide addresses these specific failure modes with field-proven protocols.

PART 1: Pre-Reaction Diagnostics (The "Hidden" Failures)

Q1: I am seeing low conversion (<10%) in Buchwald-Hartwig couplings. The catalyst is dead.[2] Why?

Diagnosis: You are likely using the hydrochloride (HCl) or trifluoroacetate (TFA) salt of the azetidine without proper neutralization. Technical Insight: Amine salts are acidic.[1] In Pd-catalyzed cross-couplings, trace acid protonates the reactive anionic Pd-ligand species or the base (e.g., NaOtBu), stalling the catalytic cycle.[1] Furthermore, the chloride ion from HCl salts can displace bulky phosphine ligands on Palladium, deactivating the catalyst.[1]

Protocol: The "Soft-Wash" Free-Basing Technique Do not use in-situ neutralization for difficult couplings. Isolate the free base.

  • Dissolve the azetidine salt in minimal water.

  • Add saturated

    
     (pH ~10-11). Avoid NaOH to prevent ring hydrolysis.
    
  • Extract

    
     with DCM (Dichloromethane).
    
  • Dry over

    
     (avoid 
    
    
    
    as it is slightly Lewis acidic).
  • Critical: Concentrate at

    
    . Volatility is a risk for this low-MW fragment.[1]
    

PART 2: Amide Coupling (Overcoming Steric Hindrance)

Q2: Standard EDC/HOBt or HATU coupling yields are poor (30-50%). The active ester forms, but the amine won't attack.[1]

Diagnosis: The C3-methoxy and C3-fluoromethyl groups create a "steric umbrella" that blocks the nucleophilic approach of the nitrogen. Standard active esters (OBt/OAt) are too bulky or not electrophilic enough.

Solution: The Acid Fluoride or T3P Route Switch to reagents that generate smaller, more electrophilic intermediates.[1]

Reagent SystemMechanismRecommendation
HATU / HOAt Forms OAt-esterStandard: Good for moderate difficulty. Use DIPEA (3 equiv).
T3P (Propylphosphonic anhydride) Forms mixed anhydrideHigh: Low steric bulk, high reactivity.[1] Run in EtOAc/Pyridine.
TFFH / NMI Forms Acid Fluoride Critical: Best for "impossible" couplings.[1] Acid fluorides are small and highly reactive.

Protocol: TFFH-Mediated Coupling (for Sterically Locked Systems)

  • Dissolve Carboxylic Acid (1.0 equiv) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) in anhydrous DCM.[1]

  • Add DIPEA (2.5 equiv). Stir 30 mins to form the Acid Fluoride (monitor by TLC/LCMS).

  • Add 3-(Fluoromethyl)-3-methoxyazetidine (1.2 equiv).

  • Add N-Methylimidazole (NMI) (1.0 equiv) as a nucleophilic catalyst.

  • Stir at RT for 12-24h.

PART 3: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Q3: I observe dehalogenation of my aryl halide, but no product formation.

Diagnosis: This indicates that Oxidative Addition (Pd inserting into Ar-X) is occurring, but Reductive Elimination is failing.[1] The azetidine is too sterically hindered to bind to the Pd-center, or the resulting Pd-complex is too crowded to eliminate the product.

Solution: Ligand Engineering You must use bulky, electron-rich phosphine ligands that facilitate reductive elimination.[1]

Recommended Catalyst Systems:

  • Ligand: RuPhos (Universal for secondary amines) or BrettPhos (For extremely hindered cases).

  • Pre-catalyst: Use RuPhos-Pd-G4 or PEPPSI-IPr .[1] Do not generate catalyst in situ from

    
     + Ligand; the active species formation is inconsistent.
    

Optimized Workflow:

BuchwaldOptimization Start Start: Aryl Halide + Azetidine BaseChoice Base Selection Start->BaseChoice StrongBase Substrate Stable to Base? (No esters/nitriles) BaseChoice->StrongBase NaOtBu Use NaOtBu (1.5 eq) Solvent: Toluene Temp: 80-100°C StrongBase->NaOtBu Yes Cs2CO3 Use Cs2CO3 (2.0 eq) Solvent: 1,4-Dioxane Temp: 100°C StrongBase->Cs2CO3 No LigandChoice Ligand Selection NaOtBu->LigandChoice Cs2CO3->LigandChoice RuPhos RuPhos-Pd-G4 (Standard) LigandChoice->RuPhos Standard BrettPhos BrettPhos-Pd-G4 (If Ar-X is ortho-subst.) LigandChoice->BrettPhos High Sterics

Figure 1: Decision matrix for optimizing Buchwald-Hartwig conditions with sterically demanding azetidines.

PART 4: Stability & Side Reactions

Q4: I see an impurity with M+18 mass (Water addition) or ring-opened byproducts.

Diagnosis: Acid-catalyzed hydrolysis.[1] The strained azetidine ring is activated by protonation (or Lewis acids), allowing water or solvent to attack the C2 or C4 position, leading to ring opening.[1]

Mechanism of Failure: The electron-withdrawing fluoromethyl group destabilizes the carbocation character at C3, but the strain release energy (


) drives the ring opening if the nitrogen is quaternized (e.g., by acid).

Prevention Guide:

  • Avoid TFA: Do not use TFA for deprotection steps after the azetidine is installed if possible. If unavoidable, keep temperature at

    
     and quench immediately.
    
  • Workup: Always buffer aqueous layers (Phosphate buffer pH 7) during extraction. Never let the crude oil sit in acidic chloroform.

  • Storage: Store the free base at

    
     under Argon.
    

References & Authority[3][4][5][6][7][8][9]

  • Azetidine Coupling Methodologies:

    • Duncton, M. A. J.[1] "Minireview: Azetidines: New Tools for the Medicinal Chemist." Med.[1][2][3] Chem. Commun., 2011.[1] Link

    • Stephens, T. C., et al.[1] "Modular Synthesis of 3,3-Disubstituted Azetidines." J. Org.[1] Chem., 2025.[1][4][5][6] (Validated via search results 1.1, 1.8).

  • Buchwald-Hartwig Optimization:

    • Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev., 2016.[1] Link

    • Surry, D. S., & Hartwig, J. F.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011.[1] Link

  • Coupling Reagents (Steric Hindrance):

    • Carpino, L. A., et al.[1] "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly." Tetrahedron, 1999.[1] (Basis for HATU/HOAt superiority).[7][6]

    • Merck/Novabiochem Technical Bulletin: "Coupling Reagents for Sterically Hindered Amino Acids."[7][6][8][9] (Validated via search results 1.3, 1.6).

  • Fluorine Effects:

    • O'Hagan, D.[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev., 2008.[1] (Explains the inductive deactivation of the amine).

Sources

Optimization

handling hygroscopic 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride

Ticket ID: AZ-3FM-HCl-Support Subject: Handling, Storage, and Stoichiometry Correction for 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride Status: Open Assigned Specialist: Senior Application Scientist Core Directive &...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-3FM-HCl-Support Subject: Handling, Storage, and Stoichiometry Correction for 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride Status: Open Assigned Specialist: Senior Application Scientist

Core Directive & Executive Summary

You are likely accessing this guide because your material—3-(Fluoromethyl)-3-methoxyazetidine hydrochloride —has arrived as a sticky solid, a gum, or is yielding inconsistent reaction results.

The Root Cause: This compound combines a strained four-membered azetidine ring with a polar hydrochloride salt form. The high lattice energy of the salt is competing with the hydration energy of atmospheric moisture. Once the critical relative humidity (CRH) is exceeded, the salt undergoes deliquescence , dissolving into its own absorbed water.

The Risk:

  • Stoichiometric Error: Weighing "100 mg" of wet salt might only deliver 70 mg of active amine, leading to under-loading and reaction failure.

  • Ring Opening: While HCl salts are generally stable, a concentrated aqueous solution of an azetidine (created by deliquescence) creates a localized acidic environment that can promote hydrolytic ring-opening or polymerization over time [1].

Module 1: Material Intake & Restoration

If your material looks "wet" or "gummy," do not use it directly. You must assess its state and restore it.[1][2]

Visual Workflow: Material Assessment

MaterialAssessment Start Inspect Material State Powder Free-Flowing Powder Start->Powder Clumped Clumped / Sticky Solid Start->Clumped Liquid Deliquesced (Liquid/Gum) Start->Liquid Action1 Proceed to Weighing (Store in Desiccator) Powder->Action1 Action2 Vacuum Dry (P2O5 Pistol, 40°C) Clumped->Action2 Action3 Azeotropic Drying (Toluene/Ethanol Strip) Liquid->Action3 Action3->Action2 residue yields solid

Figure 1: Decision tree for processing hygroscopic azetidine salts based on physical state.

Protocol A: Restoring "Gummy" Material (Azeotropic Drying)

If the salt has turned into a gum/oil, vacuum drying alone is often insufficient due to surface crusting.

  • Dissolve: Dissolve the gum in a minimum amount of dry Methanol or Ethanol.

  • Chase: Add 5-10 volumes of Toluene.

  • Evaporate: Rotovap to dryness. The toluene forms a positive azeotrope with water and alcohol, pulling moisture out [2].

  • Final Dry: Place the resulting solid in a vacuum drying pistol over P₂O₅ (Phosphorus Pentoxide) overnight at 40°C.

Module 2: Precision Stoichiometry (The "EMW" Method)

Do not trust the label Molecular Weight (MW). Hygroscopic salts rarely exist as perfect 1.0 equivalents of HCl. They often contain 0.5–2.0 equivalents of H₂O. Instead of trying to dry it perfectly, measure the water and adjust your calculations.

Protocol B: Effective Molecular Weight (EMW) Determination via qNMR

This is the industry gold standard for handling hygroscopic building blocks [3].

Reagents:

  • Solvent: D₂O (Deuterium Oxide) or DMSO-d6 (if solubility allows).

  • Internal Standard: Maleic Acid (for D₂O) or 1,3,5-Trimethoxybenzene (for DMSO). Must be non-volatile and high purity.

Steps:

  • Weigh: Accurately weigh ~10 mg of your Azetidine HCl (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg.
  • Dissolve: Add 0.6 mL deuterated solvent and transfer to NMR tube.

  • Acquire: Run 1H NMR with a relaxation delay (

    
    ) of at least 30 seconds (to ensure full relaxation for integration accuracy).
    
  • Integrate: Integrate a distinct peak of the Azetidine (e.g., the methoxy singlet or fluoro-methyl protons) against the Internal Standard peak.

  • Calculate:



The Fix: Calculate the Effective Molecular Weight (EMW) :



Use this EMW for all subsequent reaction stoichiometry calculations.

Module 3: Reaction Setup & Handling
Critical Warning: The "Free Base" Volatility

3-(Fluoromethyl)-3-methoxyazetidine (the free base) is a small, lipophilic molecule.

  • Risk: If you neutralize the HCl salt outside the reaction vessel and try to isolate the free base, you will likely lose material to evaporation.

  • Solution: Perform in-situ neutralization .

Protocol C: In-Situ Neutralization Strategy

Scenario: You are coupling the azetidine to an aryl halide (Buchwald) or an acid chloride (Amide coupling).

  • Weighing: Weigh the HCl salt (using EMW from Module 2) rapidly in air, or ideally inside a glove bag/box.

  • Transfer: Add the solid directly to the reaction vessel.

  • Solvent: Add anhydrous solvent (DCM, DMF, etc.).

  • Base Addition: Add the organic base (e.g., DIPEA, TEA) last or simultaneously with the electrophile.

    • Why? Azetidines are strained. Sitting as a free base in solution for extended periods without an electrophile increases the risk of dimerization or ring opening [4].

Visual Workflow: Reaction Setup

ReactionSetup Weigh Weigh HCl Salt (Use EMW) Vessel Reaction Vessel (Inert Gas) Weigh->Vessel Transfer solid Base Add Base (DIPEA) (In-situ Release) Vessel->Base 1. Suspend Electrophile Add Electrophile (Immediate Reaction) Base->Electrophile 2. Trap Free Base

Figure 2: In-situ neutralization workflow to prevent volatility loss and degradation.

Troubleshooting & FAQs

Q: The material turned into a liquid in the weighing boat. Can I still use it? A: Yes, but you must correct the weight. If you tared the boat before adding the solid, the weight reading includes the absorbed water. Dissolve the entire content of the weighing boat into the reaction solvent to ensure quantitative transfer. Do not try to scrape it off; wash it in.

Q: I see an extra peak in the NMR around 4.5 ppm (in DMSO) or variable shift in CDCl3. A: This is likely the acidic proton (


) or water. In DMSO-d6, the ammonium protons of azetidine HCl salts often appear as broad humps. If the integration of the CH/CH2 backbone signals is correct relative to an internal standard, the material is intact.

Q: Can I store the free base? A: No. Store as the HCl salt at -20°C. The free base is prone to polymerization due to ring strain and is volatile. Always generate the free base in situ.

Q: My yield is consistently 20% lower than expected. A: This is the classic signature of water weight. If your salt is 20% water by mass (common for deliquescent salts) and you calculate based on the theoretical MW, you are adding 0.8 equivalents of amine instead of 1.0. Adopt the qNMR/EMW protocol (Module 2).

References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Burfield, D. R., & Smithers, R. H. (1983). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[3][4] TrAC Trends in Analytical Chemistry. Link

  • Padwa, A. (2004). Azetidines and Azetines: Monocyclic. Comprehensive Heterocyclic Chemistry III. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Ring-Opening of 3-(Fluoromethyl)-3-methoxyazetidine

Welcome to the technical support hub for 3-(Fluoromethyl)-3-methoxyazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 3-(Fluoromethyl)-3-methoxyazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized azetidine. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to minimize undesired ring-opening side reactions and ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Significant Ring-Opening Observed During N-Acylation with Acyl Chlorides.

  • Question: I am attempting to N-acylate 3-(Fluoromethyl)-3-methoxyazetidine with an acyl chloride and observing a substantial amount of ring-opened byproducts. What is causing this, and how can I prevent it?

  • Answer: This is a common issue stemming from the inherent ring strain of the azetidine core (~25.4 kcal/mol) and the Lewis acidity of the acyl chloride.[1] The acyl chloride can coordinate to the azetidine nitrogen, further increasing ring strain and making it susceptible to nucleophilic attack. The presence of electron-withdrawing groups on the acyl chloride can exacerbate this problem.

    Solutions:

    • Lower the Reaction Temperature: Perform the acylation at low temperatures (0 °C to -78 °C) to decrease the rate of the ring-opening side reaction.[1]

    • Slow Addition: Add the acyl chloride dropwise to the cooled solution of the azetidine and a non-nucleophilic base (e.g., triethylamine or DIPEA) in an anhydrous aprotic solvent like DCM or THF.[1]

    • Monitor Closely: Use TLC or LC-MS to monitor the reaction progress and quench it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions that favor ring-opening.[1]

    • Alternative Acylating Agents: Consider using less reactive acylating agents, such as acid anhydrides with a catalytic amount of DMAP, which are generally less prone to inducing ring-opening.[2]

Issue 2: Ring-Opening During N-Alkylation via Reductive Amination.

  • Question: My reductive amination protocol to N-alkylate 3-(Fluoromethyl)-3-methoxyazetidine is resulting in low yields of the desired product and significant ring-opening. How can I optimize this reaction?

  • Answer: Ring-opening during reductive amination can be triggered by the acidic conditions sometimes used to catalyze imine formation and by the reaction temperature. The choice of reducing agent can also play a role.

    Solutions:

    • Mild Reducing Agent: Employ a mild and sterically hindered reducing agent like sodium triacetoxyborohydride. It is effective under neutral or weakly acidic conditions, minimizing acid-catalyzed ring-opening.[3]

    • Control pH: If a catalytic amount of acid is necessary for imine formation, use a weak acid like acetic acid and only a catalytic quantity.[3]

    • Ambient Temperature: Conduct the reaction at room temperature. Avoid heating, as higher temperatures can provide the energy to overcome the activation barrier for ring-opening.[1]

    • One-Pot, Two-Step Procedure: First, allow the imine to form by stirring the azetidine and the carbonyl compound at room temperature for 30-60 minutes before adding the reducing agent.[2][3]

Issue 3: Decomposition of the Azetidine Ring Under Acidic Conditions (e.g., during deprotection or in acidic media).

  • Question: I am observing the decomposition of my 3-(Fluoromethyl)-3-methoxyazetidine-containing compound in the presence of strong acids like TFA or HCl. What is the mechanism, and what are my alternatives?

  • Answer: Azetidines are susceptible to acid-catalyzed ring-opening.[4] The nitrogen atom becomes protonated, forming a highly strained azetidinium ion. This dramatically increases the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack by counter-ions or the solvent, leading to ring cleavage.[4][5][6] The pKa of the azetidine nitrogen is a critical factor in its stability under acidic conditions.[7]

    Solutions:

    • Avoid Strong Acids: Whenever possible, choose protecting groups that do not require strongly acidic conditions for removal. For instance, a Cbz group, which can be removed by hydrogenolysis, is a more stable option than a Boc group if subsequent steps involve acidic reagents.[1]

    • pH Control: If acidic conditions are unavoidable, carefully control the pH and use the mildest effective acid.[4][7]

    • Aprotic Solvents: If performing a reaction with an acidic reagent, consider using an aprotic solvent to minimize the presence of nucleophilic solvent molecules that can participate in ring-opening.[4]

Frequently Asked Questions (FAQs)

This section provides deeper insights into the chemical principles governing the stability of 3-(Fluoromethyl)-3-methoxyazetidine.

Q1: How do the 3-substituents (fluoromethyl and methoxy) influence the stability of the azetidine ring?

A1: The substituents at the 3-position have a significant electronic and steric impact on the ring's stability.

  • Fluoromethyl Group: The electron-withdrawing nature of the fluoromethyl group can have a dual effect. It can slightly decrease the basicity of the azetidine nitrogen, which may offer some protection against protonation under weakly acidic conditions.[7] However, the inductive effect can also influence the electron density of the ring carbons.

  • Methoxy Group: The methoxy group is also electron-withdrawing and can similarly reduce the basicity of the nitrogen atom. The presence of two substituents at the 3-position creates a quaternary center, which can sterically hinder direct attack at this position but may influence the regioselectivity of ring-opening if it proceeds via an SN1-like mechanism.

Q2: What is the primary mechanism of acid-catalyzed ring-opening for this azetidine?

A2: The primary mechanism involves the protonation of the azetidine nitrogen to form an azetidinium ion. This is the rate-determining step. The highly strained azetidinium ion is then susceptible to nucleophilic attack. The regioselectivity of this attack is influenced by the substitution pattern on the ring. In many cases, the reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to concerted ring-opening.[8] The presence of substituents can influence whether the attack occurs at the C2/C4 or C3 position.

Q3: Are there specific reaction conditions that are generally "safe" for maintaining the integrity of the 3-(Fluoromethyl)-3-methoxyazetidine ring?

A3: While no conditions are universally "safe" due to the inherent strain of the azetidine ring, the following guidelines can help preserve its structure:

  • Neutral to Slightly Basic Conditions: Reactions performed at or near neutral pH are generally safer.

  • Low Temperatures: Running reactions at or below room temperature is highly recommended.[1]

  • Aprotic Solvents: Using aprotic solvents like THF, DCM, ACN, or Toluene can prevent the solvent from acting as a nucleophile in undesired ring-opening reactions.[4]

  • Mild Reagents: Opt for milder and more selective reagents whenever possible (e.g., using HATU for amide couplings instead of acyl chlorides where applicable).

Experimental Protocols

Protocol 1: N-Acylation using Acid Anhydride

This protocol is designed to minimize ring-opening during N-acylation.

  • Preparation: To a solution of 3-(Fluoromethyl)-3-methoxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add the desired acid anhydride (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).[2]

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with DCM and wash with 1M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: N-Alkylation via Reductive Amination

This protocol employs mild conditions to favor N-alkylation over ring-opening.

  • Imine Formation: To a round-bottom flask, add 3-(Fluoromethyl)-3-methoxyazetidine (1.0 eq), the desired aldehyde or ketone (1.2 eq), and methanol (10 mL). Stir the mixture at room temperature for 1 hour to facilitate imine formation.[2]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[3]

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[3]

Data Presentation

Table 1: Comparison of N-Acylation Conditions and Potential for Ring-Opening

Acylating AgentCatalyst/BaseTemperaturePotential for Ring-Opening
Acyl ChlorideEt₃N or DIPEA-78 °C to 0 °CHigh, but mitigated by low temp.
Acid AnhydrideDMAP (cat.)Room Temp.Moderate
Carboxylic AcidHATU, EDCIRoom Temp.Low

Visualization of Key Mechanisms

ring_opening_mechanism cluster_desired Desired N-Functionalization (S_N2 at Nitrogen) cluster_side_reaction Undesired Ring-Opening (Acid-Catalyzed) A Azetidine B N-Functionalized Azetidine A->B Electrophile (E+) Base C Azetidine D Azetidinium Ion (Protonated) C->D H+ E Ring-Opened Product D->E Nucleophile (Nu-)

Caption: Desired vs. Undesired Reaction Pathways.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862.
  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2005). Regioselective Nucleophilic Opening of Azetidinium Ions. Synlett, 2005(11), 1666–1670.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine.
  • BenchChem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
  • Brown, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1735–1741. [Link]

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur.
  • BenchChem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions.
  • BenchChem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]- stability issues in solution.

Sources

Optimization

purification methods for 3-(Fluoromethyl)-3-methoxyazetidine reaction mixtures

Status: Active Ticket ID: AZT-3FM-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Chemical Assessment User Query: Effective purification methods for 3-(Fluoromethyl)-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: AZT-3FM-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Assessment

User Query: Effective purification methods for 3-(Fluoromethyl)-3-methoxyazetidine reaction mixtures.

Technical Assessment: Purifying 3,3-disubstituted azetidines presents a "triad of difficulty" common in fragment-based drug discovery: Volatility , High Polarity , and Ring Strain . The specific introduction of a fluoromethyl group (


) alongside a methoxy group creates a unique physicochemical profile.
  • Volatility: Despite the substitutions, the free base is likely a volatile oil. Standard rotary evaporation can lead to significant product loss.

  • Basicity: The electron-withdrawing nature of the fluorine (via the

    
    -carbon) and the oxygen will lower the 
    
    
    
    of the azetidine nitrogen (estimated
    
    
    ~8.5–9.0) compared to unsubstituted azetidine (
    
    
    11.3), but it remains basic enough to streak on silica.
  • Stability: The 4-membered ring is strained (~25 kcal/mol).[1][2] While 3,3-substitution generally prevents

    
    -elimination, the ring is susceptible to acid-catalyzed opening, especially if HF byproducts from fluorination (e.g., using DAST/Deoxo-Fluor) are not fully neutralized.
    

Critical Workflows (Protocols)

Workflow A: Quenching & Primary Isolation

Use this if your mixture is coming directly from a fluorination reaction (e.g., DAST, XtalFluor).

The Hazard: Fluorinating agents generate HF. Acidic HF + Azetidine = Ring Opening (Polymerization).

  • Cool Down: Cool the reaction mixture to -78 °C (or -20 °C depending on solvent).

  • Basic Quench (Mandatory): Do not quench with water alone. Use saturated aqueous

    
      or, for larger scales, a mixture of 
    
    
    
    and solid
    
    
    to trap fluoride ions as
    
    
    .
  • Phase Separation:

    • Allow to warm to Room Temperature (RT) with vigorous stirring (30 mins).

    • The Solvent Switch: If your reaction solvent was DCM, keep it. If it was THF or Ether, dilute with DCM .

    • Why DCM? Fluorinated amines often have higher solubility in chlorinated solvents than in ether/ethyl acetate.

Workflow B: The "Salting Out" Extraction

Standard extraction often fails because polar azetidines partition into the water layer.[2]

Protocol:

  • pH Adjustment: Ensure the aqueous layer is pH > 12 (use 2M NaOH).

  • Saturation: Add solid NaCl to the aqueous layer until saturated (brine).

  • Extraction Solvent: Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) .

    • Note: The alcohol component disrupts hydrogen bonding with water, pulling the amine into the organic phase.

  • Repetition: Extract 4–5 times. Azetidines are stubborn.

  • Drying: Dry over

    
     (avoid 
    
    
    
    as it is slightly acidic and can trap amines).

Purification Decision Matrix

Use the following logic flow to select the correct purification method based on your crude purity and scale.

PurificationLogic Start Crude Reaction Mixture CheckPurity Check Purity (NMR/LCMS) Start->CheckPurity HighPurity >85% Purity? CheckPurity->HighPurity SaltForm Salt Formation (HCl/Oxalate) (Recommended for Storage) HighPurity->SaltForm Yes (Clean) DistillationCheck Is the main impurity non-volatile? HighPurity->DistillationCheck No (Dirty) Distillation Kugelrohr Distillation (Low Vac, <100°C) DistillationCheck->Distillation Yes (Residue/Salts) Column Flash Chromatography (Buffered Silica) DistillationCheck->Column No (Close eluting spots) Distillation->SaltForm Post-Distillation Column->SaltForm Post-Column

Figure 1: Decision matrix for isolating volatile, basic azetidine derivatives.

Chromatography Guide (If Required)

Warning: Standard silica gel is acidic (


). It will protonate your azetidine, causing it to stick permanently or streak (tailing).
Method 1: The "Basified" Silica Column (Gold Standard)
  • Slurry Preparation: Prepare your silica slurry using DCM containing 1% Triethylamine (

    
    ) .
    
  • Equilibration: Flush the column with 2–3 column volumes of the basified solvent.

  • Eluent: Run a gradient of 0%

    
     10% Methanol in DCM  (maintain 1% 
    
    
    
    throughout).
    • Tip: If

      
       interferes with NMR later, use 1% Ammonium Hydroxide (
      
      
      
      )
      in the MeOH component of your mobile phase.
Method 2: Alumina (Neutral)

If the compound decomposes on silica:

  • Stationary Phase: Aluminum Oxide (Neutral, Brockmann Grade III).

  • Eluent: Hexanes/Ethyl Acetate (often elutes earlier than on silica).

  • Pros: No acid-catalyzed ring opening.

  • Cons: Lower resolution than silica.

Detection (The "Invisible" Spot)

This molecule lacks a strong UV chromophore (no aromatic rings).

  • UV: 210 nm (weak, often obscured by solvent).

  • Stains (Mandatory):

    • Ninhydrin: Heats to red/purple (specific for amines).

    • 
      :  General oxidizable spots (yellow on purple).
      
    • Iodine Chamber: Reversible, good for initial location.

Stabilization: Salt Formation

Do not store the free base. It will absorb


 from the air (forming carbamates) or slowly polymerize.
Protocol: Hydrochloride Salt[3][4]
  • Dissolve the purified free base in a minimum amount of dry Diethyl Ether or Dioxane .

  • Cool to 0 °C.

  • Dropwise add 2M HCl in Ether (or 4M HCl in Dioxane).

  • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid under nitrogen or argon. Wash with cold ether.

  • Drying: Vacuum dry. This salt is generally non-volatile and stable at RT.

Troubleshooting & FAQs

Q1: I rotovapped my extraction solvent, and the flask is empty. What happened? A: The free base is volatile.[3]

  • Fix: Never evaporate to dryness/constant weight if you suspect free base. Stop when the volume is low (~5 mL), then immediately convert to salt.

  • Recovery: Check your rotovap bump trap or solvent collection flask; your product might be there.

Q2: The NMR shows broad peaks and the integration is wrong. A: This is typical for amines undergoing proton exchange or ring inversion.

  • Fix: Run the NMR in

    
      with a drop of 
    
    
    
    (shakes off exchangeable protons) or convert to the HCl salt and run in
    
    
    or
    
    
    for sharp peaks.

Q3: I see a new impurity after leaving the free base in


 overnight. 
A: 

is slightly acidic (forms DCl over time). This can trigger ring opening of strained azetidines.[1][2][4]
  • Fix: Filter your

    
     through basic alumina before use, or use 
    
    
    
    (Benzene-d6) for stability checks.

Q4: My yield is low after DAST fluorination. A: The byproduct is likely the ring-opened isomer.

  • Diagnostic: Look for alkene signals in the crude NMR (elimination) or signals characteristic of a linear chain (

    
    ).
    
  • Prevention: Ensure the reaction temp did not exceed RT and that the quench was aggressively basic.

References

  • Azetidine Synthesis & Handling

    • Organic Syntheses, Coll. Vol. 6, p.75 (1988); Vol. 53, p.13 (1973).
  • Purification of Polar Amines

    • BenchChem Technical Support.[1][2] "Purification of Polar Azetidine Derivatives."

  • Fluorination Reagents (DAST/Deoxo-Fluor)

    • Singh, R.P., & Shreeve, J.M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)
  • Strain-Release Chemistry (3,3-disubstituted azetidines)

    • "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." ResearchGate.[5][6]

Sources

Troubleshooting

Technical Support Center: 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride

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A Guide to Thermal Stability, Handling, and Analysis

Welcome to the technical support center for 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experimental outcomes.

Disclaimer: Specific experimental data on the thermal stability of 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride is not extensively available in public literature. The information and guidance provided herein are synthesized from established principles of organic chemistry, data on analogous structures, and standard pharmaceutical stability testing methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that could influence its thermal stability?

A: The thermal stability of 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride is influenced by three key structural motifs:

  • The Azetidine Ring: This four-membered heterocyclic amine is inherently strained.[1] High temperatures or acidic conditions can promote ring-opening reactions, leading to degradation. The nitrogen atom's protonation in the hydrochloride salt form can further influence this reactivity.[2]

  • The Fluoromethyl Group (-CH₂F): While the carbon-fluorine bond is generally strong, the presence of a fluorine atom can make the adjacent methylene protons more acidic. More importantly, the fluoromethyl group can be susceptible to nucleophilic displacement, particularly if an intramolecular nucleophile is present or formed.[3] In some molecular contexts, this has led to compound decomposition in solution, even at moderate temperatures (e.g., 50 °C).[3]

  • The Methoxy Group (-OCH₃): The methoxy group is generally stable but can be involved in or influence neighboring group participation in degradation pathways.

The combination of a strained ring and a potentially labile fluoromethyl group warrants careful consideration of thermal stress in any experimental protocol.

Q2: What are the recommended storage and handling conditions for 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride?

A: Given the compound's structure, stringent storage and handling are crucial to maintain its integrity.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.[4]Minimizes the rate of potential degradation reactions. While some similar hydrochloride salts may be stored at room temperature, the added potential instability from the azetidine and fluoromethyl groups makes colder storage prudent.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[6]Protects against atmospheric moisture and oxygen. The hydrochloride salt can be hygroscopic.
Light Protect from light.Although specific photostability data is unavailable, it is standard practice for complex organic molecules to avoid light-induced degradation (photolysis).[7][8]
Handling Handle in a well-ventilated area or chemical fume hood.[9] Use appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][10] Avoid dust formation.[10]Ensures operator safety and prevents contamination of the material.
Q3: What analytical techniques are most appropriate for evaluating the thermal stability of this compound?

A: A multi-technique approach is recommended to get a complete picture of the compound's thermal behavior.

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is excellent for determining the onset temperature of decomposition and identifying the loss of volatile components.[11][12]

  • Differential Scanning Calorimetry (DSC): Detects heat flow changes associated with thermal events like melting, crystallization, and decomposition.[11][13] It provides the melting point and the enthalpy of decomposition, offering insights into the energetics of degradation.[14]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[15][16] This technique is used to quantify the extent of degradation over time under various stress conditions.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify the structures of degradation products by providing mass-to-charge ratio information, which helps in elucidating degradation pathways.[15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q1: I ran a reaction at 80°C and my post-reaction analysis (HPLC, NMR) shows multiple unexpected peaks. What happened?

A: It is highly likely that your compound underwent thermal degradation. At 80°C, you are providing significant energy to overcome the activation barriers for degradation reactions.

Troubleshooting Workflow:

start Unexpected peaks observed post-reaction at 80°C check_control Did you run a control sample (compound in solvent at 80°C)? start->check_control degradation Peaks in control confirm thermal instability. check_control->degradation Yes side_reaction No peaks in control suggest reaction-specific side products. check_control->side_reaction No action_degradation Action: Lower reaction temperature. Consider alternative synthetic routes. degradation->action_degradation investigate_pathway Characterize degradants via LC-MS to understand the pathway. degradation->investigate_pathway

Caption: Troubleshooting unexpected reaction products.

Possible Degradation Pathways:

  • Azetidine Ring Opening: The most probable pathway. The strained ring can open via nucleophilic attack from the solvent, a reagent, or another molecule of the compound itself.

  • Elimination of HF: The fluoromethyl group, especially with the nitrogen of the azetidine ring nearby, could potentially lead to elimination pathways.

  • Hydrolysis: If water is present, hydrolysis of the methoxy group or other susceptible bonds could occur, especially catalyzed by the acidic hydrochloride.[15]

Q2: The appearance of my solid compound changed from a white powder to a yellowish, clumpy solid after being on the bench for a day. Is it still usable?

A: A change in physical appearance is a strong indicator of degradation or moisture absorption. The compound should not be used without re-characterization.

  • Cause: The hydrochloride salt is likely hygroscopic. Absorbed water can initiate hydrolytic degradation pathways, and the presence of HCl can catalyze these processes. The color change suggests the formation of new chromophoric species.

  • Action Plan:

    • Do not use: Assume the material is compromised.

    • Re-analyze: Run DSC to check for a shift in the melting point and HPLC to assess purity.

    • Review Storage: Ensure you are following the recommended storage conditions (see FAQ Q2). Always allow the container to warm to room temperature before opening to prevent condensation.[6]

Q3: My HPLC analysis shows a loss of the main peak area over time, but I don't see a corresponding increase in other UV-active peaks. What could be the issue?

A: This is a common issue known as a "mass balance" problem in stability studies.[7]

Potential Causes & Solutions:

CauseExplanationSolution
Non-UV Active Degradants The degradation products may lack a chromophore and are therefore invisible to a standard UV detector.Use a universal detector in series with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[7]
Formation of Volatiles Degradation may produce volatile small molecules (e.g., formaldehyde from the methoxy group, or small ring fragments) that are lost and not detected by HPLC.TGA can be used to detect the loss of volatile components. Headspace GC-MS can also be used to identify volatile degradants.
Adsorption The parent compound or degradants may be adsorbing to the vial surface (glass or plastic).Use silanized glass vials and minimize the time the sample spends in the vial before injection.

Experimental Protocols

Protocol 1: Thermal Stability Assessment by TGA and DSC

Objective: To determine the onset of thermal decomposition and identify key thermal events like melting.

Methodology:

  • Sample Preparation: Carefully weigh 3-5 mg of 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride into a standard aluminum TGA or DSC pan.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).[12]

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place a sealed pan (to prevent sublimation before melting) in the DSC cell.

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to the decomposition temperature determined by TGA at a rate of 10 °C/min under a nitrogen atmosphere.[11][14]

    • Record the heat flow.

Data Interpretation: The TGA thermogram will show a sharp drop in mass at the decomposition temperature. The DSC thermogram will show an endotherm for melting followed by a sharp exotherm for decomposition.[2]

Protocol 2: Forced Degradation (Stress Testing) Study by HPLC

Objective: To investigate the degradation profile of the compound under various stress conditions as mandated by ICH guidelines.[8][18]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride

Title: Comparative Characterization Guide: 1H NMR vs. 1H{19F} Decoupled NMR for 3-(Fluoromethyl)-3-methoxyazetidine Hydrochloride Part 1: Executive Summary & Structural Challenge The Challenge: 3-(Fluoromethyl)-3-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Characterization Guide: 1H NMR vs. 1H{19F} Decoupled NMR for 3-(Fluoromethyl)-3-methoxyazetidine Hydrochloride

Part 1: Executive Summary & Structural Challenge

The Challenge: 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride represents a class of "gem-disubstituted" fluorinated heterocycles critical for tuning lipophilicity (


) in drug discovery. However, its NMR characterization is notoriously difficult. The presence of a spin-active fluorine nucleus (

, 100% natural abundance) creates complex splitting patterns (J-coupling) that obscure structural verification in standard

NMR.

The Solution (The "Product"): This guide compares the Standard


 NMR  approach against the 

Decoupled NMR
protocol. We demonstrate that the decoupled protocol is not merely an alternative, but the required standard for unambiguous assignment of this molecule, reducing spectral complexity by 50% and eliminating false-positive impurity flags.

Part 2: Structural Logic & Spin Systems

To interpret the spectrum, we must first deconstruct the magnetic environment. The molecule possesses a plane of symmetry, rendering the C2 and C4 protons chemically equivalent, but the


 nucleus disrupts this simplicity via coupling.
Spin System Analysis
  • Azetidine Ring (

    
    ):  Two pairs of methylene protons. Due to the quaternary C3 center, these appear as a singlet in the absence of coupling but are split by 
    
    
    
    (long-range
    
    
    ).
  • Fluoromethyl Group (

    
    ):  The defining feature. These protons are geminal to fluorine, resulting in a massive coupling constant (
    
    
    
    Hz).
  • Methoxy Group (

    
    ):  Isolated spin system, typically a singlet.
    
  • Amine Salt (

    
    ):  Exchangeable protons, visible only in aprotic solvents (e.g., DMSO-
    
    
    
    ).
Visualizing the Assignment Workflow

The following diagram illustrates the decision tree for assigning signals based on solvent choice and decoupling status.

NMR_Workflow Start Sample: 3-(Fluoromethyl)-3-methoxyazetidine HCl Solvent Select Solvent Start->Solvent D2O D2O (NH2 exchanged/invisible) Solvent->D2O QC Routine DMSO DMSO-d6 (NH2 visible ~9.5 ppm) Solvent->DMSO Structural Elucidation Experiment Select Pulse Sequence D2O->Experiment DMSO->Experiment Std_H1 Standard 1H NMR (Coupled) Experiment->Std_H1 Dec_H1 1H{19F} Decoupled (Simplified) Experiment->Dec_H1 Result_Std Complex Multiplets (J_HF + J_HH) Std_H1->Result_Std Result_Dec Clean Singlets/Doublets (Pure Chemical Shift) Dec_H1->Result_Dec

Caption: Decision matrix for NMR experiment selection. Blue path (Decoupled) yields the highest resolution data.

Part 3: Comparative Performance Analysis

This section objectively compares the spectral output of the Standard method versus the Recommended (Decoupled) method.

Table 1: Spectral Feature Comparison
FeatureStandard

NMR
(Alternative)

Decoupled NMR
(Recommended)
Impact on Interpretation

Signal
Wide Doublet (

Hz)
SingletCritical: Coupled doublet often overlaps with ring protons. Decoupling resolves this.
Ring

Broadened/Split Singlet (

Hz)
Sharp SingletDecoupling confirms the "broadening" is F-coupling, not dynamic exchange.
Integration Prone to error due to satellite overlapsHighly AccurateEssential for purity calculation.
Detection Limit Lower (signal energy split into multiplets)Higher (signal energy collapsed to singlets)Better for trace analysis.
Detailed Interpretation of the "Messy" Spectrum (Standard )

In a standard spectrum (DMSO-


, 400 MHz), the user will observe:
  • 
     4.60 ppm:  A distinct doublet with a massive separation (
    
    
    
    47 Hz). This is the Fluoromethyl group. The large splitting is the signature of geminal H-F coupling (
    
    
    ).
  • 
     4.10 ppm:  A signal appearing as a "triplet" or broad hump. This is actually the Azetidine Ring  protons. They are split by long-range coupling to Fluorine (
    
    
    
    Hz) and potentially by the NH protons if exchange is slow.
  • 
     3.25 ppm:  A sharp singlet. The Methoxy  group. (Usually shows no F-coupling).
    
The "Clean" Spectrum ( )

By applying broad-band decoupling at the fluorine frequency:

  • The doublet at 4.60 ppm collapses into a Singlet .

  • The broad hump at 4.10 ppm sharpens into a Singlet .

Part 4: Experimental Data & Protocol

Predicted Chemical Shifts & Coupling Constants

Based on substituent increment theory and analogous 3-fluoroazetidine data.

AssignmentProton CountShift (

ppm)
Multiplicity (Standard)Multiplicity (

)
Coupling (

Hz)

2H9.4 - 9.8Broad SingletBroad SingletN/A (Exchange)

2H4.55 - 4.65Doublet (d)Singlet (s)

Ring

(2,[1]4)
4H4.05 - 4.15Broad s / dSharp Singlet (s)


3H3.25Singlet (s)Singlet (s)-
Coupling Tree Diagram

The following diagram visualizes why the standard spectrum looks complex, specifically focusing on the Fluoromethyl group.

Coupling_Tree Root Uncoupled Signal (Hypothetical) δ 4.60 ppm Split_Left Line A Root->Split_Left +1/2 J (HF) Split_Right Line B Root->Split_Right -1/2 J (HF) Info Geminal Coupling (2J_HF = 47 Hz) Creates a wide doublet

Caption: Splitting tree for the CH2F protons. The 47 Hz gap is diagnostic of the Fluorine substituent.

Part 5: Validated Experimental Protocol

To replicate these results, follow this self-validating protocol.

1. Sample Preparation:

  • Mass: Weigh 5-10 mg of the hydrochloride salt.

  • Solvent:

    • Primary Recommendation:DMSO-

      
       (0.6 mL) .
      
      • Reason: The HCl salt is highly soluble; DMSO prevents rapid exchange of the

        
         protons, allowing verification of the salt form.
        
    • Alternative:

      
      .
      
      • Warning:

        
         protons will disappear immediately due to Deuterium exchange. Only use if salt verification is not required.
        
  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors caused by the fluorine dipole.

2. Acquisition Parameters (Bruker/Varian Standard):

  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • Standard:zg30 (Bruker) / s2pul (Varian).

    • Decoupled:zgig (Inverse gated decoupling) or zcpd (Composite pulse decoupling). Set O2 (offset 2) to center of

      
       spectrum (
      
      
      
      -230 ppm for alkyl fluorides, but verify with a quick
      
      
      scan).
  • Transients (Scans): 16 scans is sufficient for 10mg.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reason: Fluorinated protons often have longer

      
       relaxation times. Short delays lead to integration errors.
      

3. Processing:

  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Set DMSO residual peak to 2.50 ppm.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for substituent increments).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Definitive guide on H-F coupling constants).

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. (Verified data for heterocycle shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard for geminal coupling interpretation).

Sources

Comparative

A Comparative Guide to HPLC Method Development for 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride. As a small, polar, and basic mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride. As a small, polar, and basic molecule, this compound presents significant analytical challenges that standard reversed-phase methods cannot overcome. We will explore the development, optimization, and comparative performance of two primary analytical strategies: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), with additional consideration for a derivatization-based approach.

Part 1: The Analytical Challenge: Understanding the Analyte

3-(Fluoromethyl)-3-methoxyazetidine hydrochloride is a substituted azetidine, a class of compounds of increasing interest in medicinal chemistry.[1] Its structure—a small, four-membered heterocyclic amine—confers properties that complicate HPLC analysis:

  • High Polarity: The combination of the methoxy group, fluoromethyl group, and the secondary amine (protonated as a hydrochloride salt) makes the molecule highly water-soluble. This leads to minimal or no retention on traditional nonpolar stationary phases like C18.[2]

  • Weak UV Chromophore: The molecule lacks significant conjugated double bonds, resulting in poor UV absorbance. This necessitates strategies to enhance detection sensitivity, especially for low-level quantification required in pharmaceutical development.[3][4]

  • Basic Nature: As a secondary amine, the compound's charge state is pH-dependent. The protonated form can engage in undesirable secondary ionic interactions with residual silanol groups on silica-based columns, leading to poor peak shape (tailing).[5]

The objective is to develop a robust, accurate, and reproducible HPLC method suitable for quality control and research environments. This requires a systematic evaluation of chromatographic techniques designed to handle highly polar, basic compounds.

Part 2: Primary Strategy: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)

IP-RPLC is a common first approach for improving the retention of polar, ionizable compounds on ubiquitous reversed-phase columns.[2] The technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby enhancing its affinity for the nonpolar stationary phase.

Causality and Mechanism

The core principle involves the formation of a neutral ion pair that is sufficiently nonpolar to be retained by the C18 stationary phase. An anionic ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. This reagent pairs with the positively charged azetidinium ion of the analyte. The mechanism can be viewed in two ways, which may occur simultaneously: the formation of the ion pair in the mobile phase followed by adsorption, or the initial adsorption of the ion-pairing reagent onto the stationary phase, creating an in-situ ion-exchanger.[6]

cluster_MobilePhase Aqueous Mobile Phase cluster_StationaryPhase C18 Stationary Phase Analyte Azetidine Cation (Analyte⁺) Ion_Pair Neutral Ion Pair [Analyte⁺-IP⁻] Analyte->Ion_Pair IP_Reagent Ion-Pair Reagent (IP⁻) IP_Reagent->Ion_Pair C18_Phase Nonpolar C18 Chains Ion_Pair->C18_Phase Hydrophobic Interaction (Retention) cluster_StationaryPhase Polar Stationary Phase (e.g., Silica) cluster_MobilePhase Organic-Rich Mobile Phase Silica Si-OH Groups WaterLayer Immobilized Water Layer Analyte Polar Analyte Analyte->WaterLayer Partitioning (Retention) Start Start: Analyze Azetidine HCl MS_Compat Is Mass Spec (MS) Detection Required? Start->MS_Compat Trace_Analysis Is Ultra-Trace Level Quantification Needed? MS_Compat->Trace_Analysis No HILIC RECOMMEND: HILIC Method MS_Compat->HILIC Yes UV_Only Routine QC with UV Detection Only? Trace_Analysis->UV_Only No Derivatization RECOMMEND: Derivatization-HPLC Trace_Analysis->Derivatization Yes IP_RPLC RECOMMEND: IP-RPLC Method UV_Only->IP_RPLC Yes

Sources

Safety & Regulatory Compliance

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